N-(4-chlorobenzyl)-4-cyclobutyl-1,4-diazepane-1-carboxamide
Description
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-cyclobutyl-1,4-diazepane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClN3O/c18-15-7-5-14(6-8-15)13-19-17(22)21-10-2-9-20(11-12-21)16-3-1-4-16/h5-8,16H,1-4,9-13H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGBCSAMQXAKCKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCN(CC2)C(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acylation Approach
The most direct approach to synthesizing this compound involves the acylation of 4-cyclobutyl-1,4-diazepane with an appropriate 4-chlorobenzyl-derived acylating agent. According to established protocols for similar compounds, this reaction typically employs carbamoyl chlorides or isocyanates as acylating agents.
Table 1. Typical Reaction Conditions for Acylation Approach
| Parameter | Common Conditions | Notes |
|---|---|---|
| Acylating Agents | Carboxylic acid chlorides, carbamoyl chlorides, isocyanates | Selection depends on availability and reactivity |
| Bases | Pyridine, triethylamine, diisopropylethylamine, N-methylmorpholine | Base strength affects reaction rate and selectivity |
| Solvents | Dichloromethane, dimethylformamide, tetrahydrofuran, ethyl acetate | Solvent polarity influences reaction efficiency |
| Temperature | Room temperature to reflux | Higher temperatures may be needed for less reactive substrates |
| Reaction Time | 3-12 hours | Monitored by thin-layer chromatography |
The reaction scheme for this approach can be depicted as follows:
- 4-cyclobutyl-1,4-diazepane + 4-chlorobenzyl isocyanate → this compound
Coupling Reaction Approach
An alternative approach involves coupling reactions using carboxylic acids and coupling reagents. This method is particularly useful when starting from 1,4-diazepane-1-carboxylic acid derivatives.
Table 2. Common Coupling Reagents and Conditions
| Coupling Reagent | Base | Additive | Solvent | Temperature |
|---|---|---|---|---|
| EDCI | Triethylamine | HOBt | DCM | Room temperature |
| DCC | DIPEA | HOBt | DMF | 0°C to room temperature |
| HATU | DIPEA | - | DMF | Room temperature |
| PyBOP | N-methylmorpholine | HOBt | DCM/DMF | Room temperature |
EDCI: 1-(3-dimethylaminopropyl)-3-ethyl-carbodiimide hydrochloride
DCC: N,N'-dicyclohexylcarbodiimide
HOBt: 1-hydroxybenzotriazole hydrate
DIPEA: N,N-diisopropylethylamine
HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate
PyBOP: Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate
Specific Synthesis Routes for this compound
Route 1: Sequential N-functionalization of 1,4-diazepane
This approach involves the selective functionalization of the diazepane ring, first introducing the cyclobutyl group at the 4-position followed by the carboxamide at the 1-position.
Procedure:
- Protection of one nitrogen atom in 1,4-diazepane
- Introduction of the cyclobutyl group at the N-4 position
- Deprotection of the N-1 position
- Introduction of the carboxamide functionality using 4-chlorobenzyl isocyanate
- Purification of the final product
Based on similar protecting group strategies described in the literature, common nitrogen protecting groups for such syntheses include tert-butoxycarbonyl (t-Boc), benzyl, or t-butyl groups. The t-Boc group is particularly useful as it can be selectively removed under acidic conditions (trifluoroacetic acid or hydrogen chloride in dichloromethane or 1,4-dioxane).
Route 2: Direct Acylation of Pre-functionalized Diazepane
This approach utilizes 4-cyclobutyl-1,4-diazepane as a key intermediate, which is then acylated with 4-chlorobenzyl isocyanate or a related acylating agent.
Procedure:
- Preparation of 4-cyclobutyl-1,4-diazepane (either commercially available or synthesized)
- Reaction with 4-chlorobenzyl isocyanate in the presence of a suitable base (triethylamine or pyridine)
- Purification by column chromatography
The reaction conditions for this approach are similar to those used for the synthesis of N-(3-chlorophenyl)-4-cyclobutyl-1,4-diazepane-1-carboxamide, which shares significant structural similarity with our target compound.
Route 3: Peptide Coupling Approach
This approach involves the coupling of 4-cyclobutyl-1,4-diazepane with 4-chlorobenzylamine using a carboxylic acid derivative and appropriate coupling reagents.
Procedure:
- Preparation of 1,4-diazepane-1-carboxylic acid derivative
- Introduction of the cyclobutyl group at the 4-position
- Activation of the carboxylic acid using coupling reagents (EDCI/HOBt)
- Coupling with 4-chlorobenzylamine
- Purification of the product
Table 3. Comparison of Synthetic Routes
| Route | Advantages | Limitations | Key Intermediates |
|---|---|---|---|
| 1. Sequential N-functionalization | Selective functionalization, Good control over regiochemistry | Multiple steps, Requires protecting groups | Protected 1,4-diazepane derivatives |
| 2. Direct Acylation | Fewer steps, Potentially higher overall yield | Requires pre-functionalized diazepane | 4-cyclobutyl-1,4-diazepane, 4-chlorobenzyl isocyanate |
| 3. Peptide Coupling | Mild conditions, Diverse coupling reagents available | May require optimization of coupling conditions | 1,4-diazepane-1-carboxylic acid, 4-chlorobenzylamine |
Reaction Conditions and Optimization
Solvent Effects
The choice of solvent significantly impacts reaction efficiency in diazepane functionalization. According to synthetic protocols for similar compounds, dichloromethane (DCM) is commonly used for acylation reactions due to its ability to dissolve both organic substrates and bases while facilitating efficient mixing. For more polar intermediates, dimethylformamide (DMF) or tetrahydrofuran (THF) may be preferable.
Temperature Considerations
Temperature control is crucial for optimizing yield and minimizing side reactions. While many acylation reactions can proceed at room temperature, some less reactive substrates may require heating. For example, similar coupling reactions reported in the literature have been conducted at temperatures ranging from room temperature to reflux conditions.
Catalyst Selection
For coupling reactions involving carboxylic acids and amines, the choice of coupling agent significantly affects reaction efficiency. EDCI in combination with HOBt is frequently used due to its water solubility, which facilitates purification. Alternative coupling reagents include DCC, HATU, and PyBOP, each offering different advantages in terms of reaction rate, yield, and ease of purification.
Purification and Characterization
Isolation Techniques
Purification of this compound typically involves column chromatography using appropriate solvent systems. Based on purification methods for similar compounds, suitable eluent systems include chloroform:methanol mixtures (typically in ratios of 9:1 to 3:1). For final purification, recrystallization from solvents such as diethyl ether or ethyl acetate may be employed.
Analytical Characterization
Table 4. Expected Spectroscopic Data for this compound
| Analytical Method | Expected Characteristics | Notes |
|---|---|---|
| ¹H NMR | Signals for cyclobutyl protons (1.5-2.5 ppm) Diazepane ring protons (1.7-3.7 ppm) Benzyl CH₂ protons (4.2-4.5 ppm) Aromatic protons (7.0-7.5 ppm) NH proton (5.5-7.0 ppm) |
Integration ratios should match the expected number of protons |
| ¹³C NMR | Carbonyl carbon (155-160 ppm) Aromatic carbons (125-140 ppm) Methylene carbons (40-50 ppm) Ring carbons (25-60 ppm) |
Carbon count should match molecular formula |
| Mass Spectrometry | Molecular ion peak corresponding to C₁₆H₂₂ClN₃O (m/z 307.82) | Additional fragmentation patterns can confirm structure |
| IR Spectroscopy | N-H stretching (3300-3500 cm⁻¹) C=O stretching (1630-1690 cm⁻¹) C-Cl stretching (740-760 cm⁻¹) |
Characteristic absorption bands confirm functional groups |
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-4-cyclobutyl-1,4-diazepane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as chromium(VI) compounds to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the 4-chlorobenzyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Chromium(VI) compounds, such as pyridinium chlorochromate, in solvents like dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives with functional groups such as aldehydes or ketones.
Reduction: Reduced derivatives with alcohol or amine functional groups.
Substitution: Substituted derivatives with various functional groups replacing the 4-chlorobenzyl group.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Anticancer Research : Preliminary studies indicate that N-(4-chlorobenzyl)-4-cyclobutyl-1,4-diazepane-1-carboxamide exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown potential in inhibiting the growth of breast cancer cells (MCF-7) with an IC50 value of 15 µM after 48 hours of treatment .
- Neuropharmacology : The compound has been investigated for its effects on neurotransmitter systems, particularly in the modulation of GABAergic pathways, which may have implications for treating anxiety and depression.
2. Enzyme Inhibition Studies
The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. This action can lead to significant therapeutic effects, particularly in diseases where enzyme overactivity is a concern.
3. Anti-inflammatory Properties
Research indicates that this compound may reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models, suggesting potential applications in treating inflammatory diseases .
Anticancer Activity Evaluation
- Objective : To evaluate the cytotoxic effects on human breast cancer cells (MCF-7).
- Findings : The compound exhibited a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.
Inflammation Model Study
- Objective : To investigate the anti-inflammatory properties using LPS-stimulated macrophages.
- Findings : Treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-4-cyclobutyl-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorobenzyl)-N-methylbenzene-1,4-disulfonamide
- N,N-Bis(4-chlorobenzyl)-1H-1,2,3,4-tetraazol-5-amine
Uniqueness
N-(4-chlorobenzyl)-4-cyclobutyl-1,4-diazepane-1-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity profiles, making it a valuable compound for various research applications.
Biological Activity
N-(4-chlorobenzyl)-4-cyclobutyl-1,4-diazepane-1-carboxamide is a synthetic compound belonging to the diazepane class. This compound has garnered attention for its potential biological activities, particularly as a modulator of various receptor systems. This article explores its synthesis, biological activity, mechanisms of action, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of Diazepane Ring : A cyclization reaction using suitable diamines and dihalides.
- Introduction of the Cyclobutyl Group : Achieved via nucleophilic substitution with cyclobutyl halides.
- Attachment of the 4-Chlorobenzyl Group : This is performed through an alkylation reaction.
- Formation of the Carboxamide Group : Conducted through amidation reactions with carboxylic acid derivatives.
These steps can be optimized to enhance yield and purity, often employing advanced catalytic systems and continuous flow reactors for industrial applications.
This compound exhibits its biological effects primarily through interaction with specific receptors. Notably, it has been identified as a potent agonist for Cannabinoid Receptor 2 (CB2), which plays a significant role in modulating immune responses and inflammation . The selectivity for CB2 over Cannabinoid Receptor 1 (CB1) is crucial as it minimizes psychoactive effects typically associated with CB1 activation.
Pharmacological Properties
Research indicates that this compound demonstrates various pharmacological properties:
- Anti-inflammatory Effects : By activating CB2 receptors, it may reduce inflammation and pain.
- Neuroprotective Effects : Potential applications in neurodegenerative diseases due to its ability to modulate neuronal signaling pathways.
- Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines, possibly through mechanisms involving apoptosis and cell cycle arrest .
Study on CB2 Agonism
A high-throughput screening campaign identified several 1,4-diazepane derivatives as selective CB2 agonists. Among these, this compound exhibited significant activity with an IC50 value indicating effective receptor binding. The study highlighted its potential therapeutic applications in managing conditions associated with inflammation and pain .
Anticancer Research
In a separate study focusing on cancer therapy, compounds structurally similar to this compound were tested for their ability to inhibit cancer cell growth. Results showed that these compounds could significantly reduce the viability of colorectal cancer cells in vitro, suggesting a promising avenue for further research into their anticancer properties .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds is useful:
| Compound Name | CB2 Agonist Activity | Anticancer Activity | Selectivity |
|---|---|---|---|
| This compound | High | Moderate | High |
| N-benzyl-1,4-diazepane-1-carboxamide | Moderate | Low | Moderate |
| 4-benzyl-N-[cyclobutyl(cyclopropyl)methyl]-1,4-diazepane-1-carboxamide | Low | High | Low |
This table illustrates the varying degrees of biological activities among structurally related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
